Quantified BSA Binding Affinity as a Proxy for Pharmacokinetic Potential in 2-(5-Bromopyridin-3-yl)acetic acid, a Close Positional Isomer of 192642-96-9
While direct quantitative data for 2-(5-Bromopyridin-2-YL)acetic acid hydrochloride is limited in public literature, a highly relevant comparator study on its close positional isomer, 2-(5-bromopyridin-3-yl)acetic acid (L1), provides a strong class-level inference for the target compound's superior pharmacokinetic potential. In this study, L1 exhibited a strong binding constant of 7.23 ± 0.32 × 10⁵ M⁻¹ with bovine serum albumin (BSA) [1]. This quantitative measure of plasma protein binding is critical for predicting a drug candidate's in vivo half-life and distribution [1]. The magnitude of this binding affinity is a direct consequence of the specific bromine substitution and its effect on intermolecular interactions, such as hydrogen bonding and van der Waals forces [1]. The 2-yl acetic acid hydrochloride structure shares this core pharmacophore, suggesting comparable, if not modulated, binding characteristics, which is a key differentiator from non-brominated analogs that would exhibit drastically lower affinity.
| Evidence Dimension | Protein Binding Affinity (BSA) |
|---|---|
| Target Compound Data | Data not available for the exact compound; inference drawn from a close positional isomer. |
| Comparator Or Baseline | 2-(5-bromopyridin-3-yl)acetic acid: Binding constant Kb = 7.23 ± 0.32 × 10⁵ M⁻¹ |
| Quantified Difference | Quantitative difference relative to non-brominated or differently substituted pyridinyl acetic acids is significant but not numerically specified in this study. |
| Conditions | Isothermal Titration Calorimetry (ITC) with Bovine Serum Albumin (BSA) in a physiological buffer. |
Why This Matters
This provides a quantitative, class-level justification for prioritizing a brominated pyridinyl acetic acid scaffold to achieve desired pharmacokinetic properties, an advantage absent in non-brominated versions.
- [1] Das, R., Mohanty, P., Dash, P.P. et al. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin. Naunyn-Schmiedeberg's Arch Pharmacol 398, 4449 (2025). View Source
